2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline
CAS No.:
Cat. No.: VC17775104
Molecular Formula: C10H10BrF2N
Molecular Weight: 262.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrF2N |
|---|---|
| Molecular Weight | 262.09 g/mol |
| IUPAC Name | 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline |
| Standard InChI | InChI=1S/C10H10BrF2N/c11-8-3-7(12)4-9(13)10(8)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2 |
| Standard InChI Key | XXBGKDNHTAOUBO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CNC2=C(C=C(C=C2Br)F)F |
Introduction
2-Bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline is an organic compound belonging to the class of anilines. It is characterized by the presence of a bromine atom, two fluorine atoms, and a cyclopropylmethyl group attached to the aniline ring. The molecular formula of this compound is C10H10BrF2N, and its molecular weight is approximately 262.09 g/mol .
Synthesis and Reactivity
The synthesis of 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline typically involves multiple steps, including the formation of the aniline core and subsequent substitution reactions to introduce the bromine and fluorine atoms. The cyclopropylmethyl group is attached through a nucleophilic substitution reaction.
The reactivity of this compound is influenced by the electron-withdrawing fluorine atoms and the steric effects of the cyclopropylmethyl group. These factors make it a versatile intermediate in organic synthesis, particularly in reactions involving palladium-catalyzed coupling and nucleophilic aromatic substitution.
Applications and Research Findings
2-Bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline is of interest in various fields due to its unique chemical properties:
-
Pharmaceutical Development: It serves as a synthetic intermediate in the development of pharmaceutical agents, potentially enhancing drug efficacy and specificity.
-
Organic Chemistry Research: The compound is used as a building block in organic synthesis to create complex molecules.
-
Biological Activity: Studies focus on its interaction with biological systems, exploring potential applications in drug development.
Related Compounds and Their Applications
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Bromo-N-cyclopropyl-3-methoxybenzamide | Bromine at para position; methoxy group | Used in photocatalytic reactions |
| 2-Bromo-4,6-difluoro-N-methylaniline | Bromine at ortho position; difluorines | Potential use in drug development |
| 4-Bromo-3-fluoroaniline | Single fluorine substitution | Simpler structure with different reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume